Superior Target Heart Rate Achievement vs. Beta-Blockers in CTCA Pretreatment
Ivabradine demonstrates significantly greater efficacy than beta-blockers in achieving the target heart rate (<65 bpm) during computed tomography coronary angiography (CTCA). A meta-analysis of 8 randomized controlled trials involving 1,324 patients reported that ivabradine pretreatment was associated with a 5-fold higher odds of achieving target heart rate compared to beta-blockers (OR 5.02; 95% CI 3.16-7.98, p < 0.00001) [1].
| Evidence Dimension | Proportion of patients achieving target heart rate (<65 bpm) during CTCA |
|---|---|
| Target Compound Data | OR 5.02 (95% CI 3.16-7.98) for achieving target heart rate vs. beta-blockers |
| Comparator Or Baseline | Beta-blockers (reference group) |
| Quantified Difference | Ivabradine group had significantly higher odds of achieving target HR (OR 5.02, p < 0.00001) |
| Conditions | Meta-analysis of 8 RCTs, 1,324 patients undergoing CTCA, pretreatment with ivabradine vs. beta-blockers |
Why This Matters
For procurement in cardiac imaging research, ivabradine offers a statistically robust and clinically meaningful advantage in achieving optimal scan conditions, reducing the need for repeat imaging and improving diagnostic quality.
- [1] Qiu S, Shi S, Ping H, Zhou S, Wang H, Yang B. Efficacy of Ivabradine versus β-Blockers for Heart Rate Reduction during Computed Tomography Coronary Angiography: A Meta-Analysis of Randomized Controlled Trials. Cardiology. 2016;135(3):133-140. doi:10.1159/000447236 View Source
